

# Application Notes and Protocols for Quantitative PET Analysis using fluoro-Dapagliflozin

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## Compound of Interest

Compound Name: fluoro-Dapagliflozin

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These application notes provide a comprehensive overview of the use of 4- $^{18}\text{F}$ **fluoro-dapagliflozin** ( $^{18}\text{F}$ -Dapa) for the quantitative in vivo imaging of the sodium-glucose cotransporter 2 (SGLT2) using Positron Emission Tomography (PET). The information is intended to guide researchers in designing and conducting preclinical studies to evaluate SGLT2 expression and occupancy.

## Introduction

4- $^{18}\text{F}$ **fluoro-dapagliflozin** is a radiolabeled analog of dapagliflozin, a highly selective SGLT2 inhibitor.[1][2] SGLT2 is the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidney.[1] Dysregulation of SGLT2 is a key factor in the pathophysiology of type 2 diabetes.[2] PET imaging with  $^{18}\text{F}$ -Dapa allows for the non-invasive quantification and visualization of functional SGLT2 transporters in vivo, offering a valuable tool for drug development and for studying the role of SGLT2 in various physiological and pathological states.[1][2]

## Data Presentation

### In Vitro Binding Affinity

The binding affinity of **fluoro-dapagliflozin** to human SGLT1 and SGLT2 has been characterized in vitro, demonstrating high selectivity for SGLT2.

Target	Ligand	K <sub>i</sub> (nM)
hSGLT2	fluoro-dapagliflozin	5
hSGLT1	fluoro-dapagliflozin	330

Table 1: In vitro binding affinities of **fluoro-dapagliflozin** for human SGLT1 and SGLT2 transporters.

## Preclinical In Vivo Biodistribution

Preclinical studies in rodents have demonstrated that intravenously administered [<sup>18</sup>F]F-Dapa exhibits prominent and specific binding in the kidney cortex.[1][3] In vivo imaging did not show measurable specific binding in the heart, muscle, salivary glands, liver, or brain.[1][4] The specificity of the kidney uptake has been confirmed in SGLT2 knockout mice, where the binding is markedly reduced.[1]

Note: Detailed quantitative ex vivo biodistribution data (e.g., %ID/g) for various organs at multiple time points are not readily available in the public domain and are likely contained within the primary research publication by Ghezzi et al., J Am Soc Nephrol, 2017.[1][2][4]

## Experimental Protocols

### Radiosynthesis of 4-[<sup>18</sup>F]fluoro-dapagliflozin

A detailed, step-by-step protocol for the radiosynthesis of 4-[<sup>18</sup>F]fluoro-dapagliflozin is not publicly available. However, based on the synthesis of other <sup>18</sup>F-labeled small molecules, the synthesis would likely involve a multi-step process. The synthesis of the non-radiolabeled precursor, dapagliflozin, has been described in the literature.[5] The radiosynthesis of a similar SGLT2 inhibitor PET tracer, [<sup>18</sup>F]Canagliflozin, has been achieved via a Cu-mediated <sup>18</sup>F-fluorination of a boronic ester precursor.[6] It is plausible that a similar nucleophilic substitution reaction is employed for the radiosynthesis of 4-[<sup>18</sup>F]fluoro-dapagliflozin.

### In Vivo PET Imaging Protocol in Rodents

The following is a generalized protocol for conducting in vivo PET imaging studies with [<sup>18</sup>F]F-Dapa in rodents, based on standard preclinical imaging procedures. Specific parameters should be optimized for the particular scanner and research question.

### 1. Animal Models:

- Wild-type mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[1]
- SGLT2 knockout (Sglt2<sup>-/-</sup>) mice for confirming tracer specificity.[1]
- SGLT1 knockout (Sglt1<sup>-/-</sup>) mice can also be used to demonstrate selectivity over SGLT1.[1]

### 2. Animal Preparation:

- Animals should be fasted overnight to reduce background glucose levels, though the impact on [<sup>18</sup>F]F-Dapa binding is likely minimal compared to [<sup>18</sup>F]FDG.
- Anesthetize the animal using isoflurane (1-2% in oxygen) for the duration of the imaging session.
- Maintain the animal's body temperature using a heating pad.
- Place a tail-vein catheter for tracer injection.

### 3. Tracer Injection:

- Administer approximately 7.4 MBq (200 µCi) of [<sup>18</sup>F]F-Dapa via the tail vein.[1] The exact dose may vary depending on the scanner sensitivity and imaging protocol.

### 4. PET/CT Imaging:

- Perform a dynamic PET scan for 60 minutes immediately following tracer injection to assess the kinetics of tracer uptake and washout.[1]
- Alternatively, static scans can be performed at specific time points post-injection (e.g., 30, 60, 90, 120 minutes) for biodistribution studies.
- Acquire a CT scan for anatomical co-registration and attenuation correction.

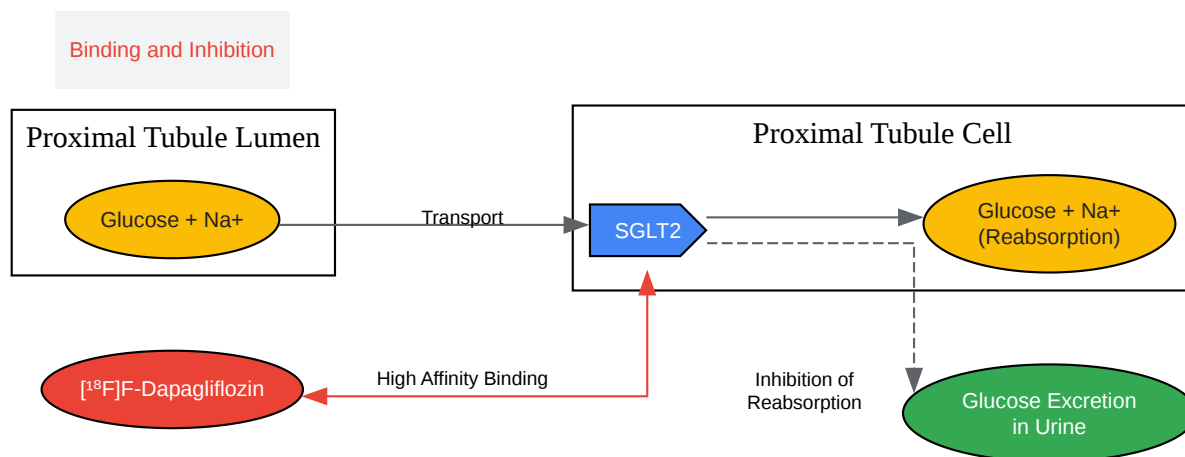
### 5. Competition/Displacement Studies:

- To demonstrate target specificity, a separate cohort of animals can be pre-treated with a non-radioactive SGLT2 inhibitor (e.g., dapagliflozin, 1 mg/kg) prior to [ $^{18}\text{F}$ ]F-Dapa injection.[\[1\]](#)
- Alternatively, a displacement study can be performed by injecting the non-radioactive drug during the dynamic scan (e.g., at 20 minutes post-tracer injection) to observe the displacement of [ $^{18}\text{F}$ ]F-Dapa from the target.[\[1\]](#)

#### 6. Image Analysis:

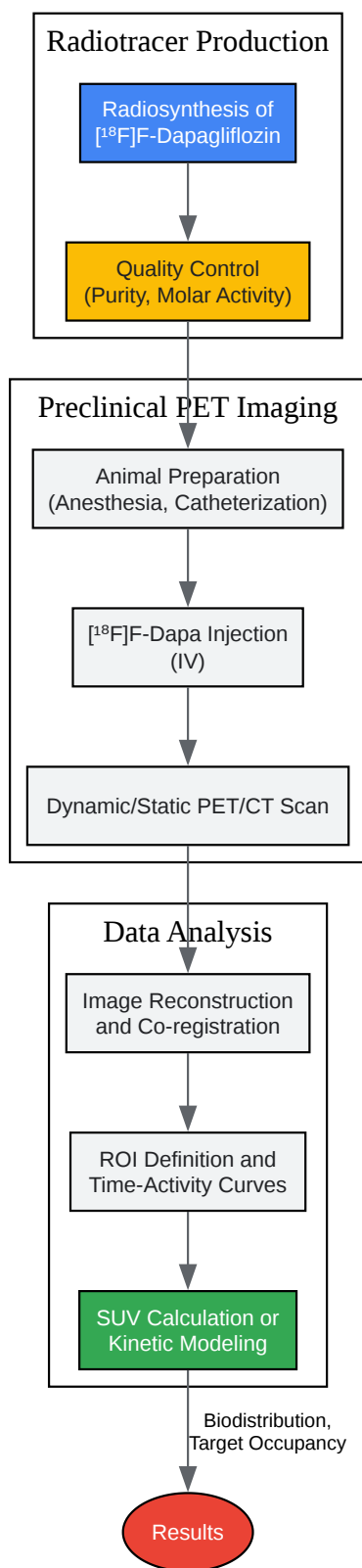
- Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register PET and CT images.
- Draw regions of interest (ROIs) on the kidneys (cortex) and other organs of interest (e.g., liver, muscle, brain) on the CT images and project them onto the PET data.
- Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
- Calculate the Standardized Uptake Value (SUV) for static images using the formula:  $\text{SUV} = (\text{Radioactivity in ROI [MBq/mL]}) / (\text{Injected Dose [MBq]} / \text{Animal Weight [g]})$ .
- For quantitative analysis of receptor density, kinetic modeling of the dynamic PET data can be performed using models such as the Logan graphical analysis with a reference tissue input.

## Visualizations



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Caption: Mechanism of [ $^{18}\text{F}$ ]F-Dapa at the SGLT2 transporter in the kidney.



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Caption: General experimental workflow for preclinical PET imaging with  $[^{18}\text{F}]$ F-Dapa.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The impact of SGLT2 inhibitors on  $\alpha$ Klotho in renal MDCK and HK-2 cells [frontiersin.org]
- 3. The impact of SGLT2 inhibitors on  $\alpha$ Klotho in renal MDCK and HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin Binds Specifically to Sodium-Glucose Cotransporter 2 in the Proximal Renal Tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Imaging of Fructose Metabolism in a Rodent Model of Neuroinflammation with 6-[18F]fluoro-6-deoxy-D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIABETES PHARMACOTHERAPY AND EFFECTS ON THE MUSCULOSKELETAL SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
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